molecular formula C7H8BrClN2 B8116448 5-Bromo-2-chloro-4-isopropylpyrimidine

5-Bromo-2-chloro-4-isopropylpyrimidine

Cat. No.: B8116448
M. Wt: 235.51 g/mol
InChI Key: JVKPOOHUYQFTFR-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Scaffolds in Contemporary Chemical Research

The pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, is a fundamental structural motif in a vast array of biologically active compounds and functional materials. Its prevalence in nature is most notably demonstrated by its presence in the nucleobases cytosine, thymine, and uracil, which are essential components of DNA and RNA. bu.edu.egnih.gov This inherent biological relevance has inspired chemists to explore synthetic pyrimidine derivatives for a wide range of therapeutic applications.

The pyrimidine core is a versatile scaffold that can be readily modified at its various positions (2, 4, 5, and 6) to fine-tune its steric and electronic properties. nih.gov This adaptability allows for the creation of a diverse library of compounds that can interact with a multitude of biological targets, including enzymes and receptors. Consequently, pyrimidine-based drugs have been developed to treat a wide spectrum of diseases, including cancer, viral infections, and cardiovascular conditions. nih.govnih.gov

Strategic Importance of Halogenation in Pyrimidine Ring Functionalization

Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a powerful tool in organic synthesis. In the context of the pyrimidine ring, halogenation serves several crucial purposes. Firstly, halogens act as excellent leaving groups in nucleophilic aromatic substitution reactions, enabling the introduction of a wide variety of functional groups, such as amines, alcohols, and thiols, at specific positions on the pyrimidine core. wuxiapptec.com

Secondly, the carbon-halogen bond provides a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions are instrumental in forming carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular frameworks. The differential reactivity of various halogens (e.g., the higher reactivity of bromine compared to chlorine in some coupling reactions) allows for selective and sequential functionalization of poly-halogenated pyrimidines.

Overview of 5-Bromo-2-chloro-4-isopropylpyrimidine as a Privileged Synthetic Intermediate

This compound is a prime example of a strategically halogenated pyrimidine that serves as a highly valuable intermediate in organic synthesis. This compound features two distinct halogen atoms at positions 2 and 5, and an isopropyl group at position 4. The presence of both a bromine and a chlorine atom offers orthogonal reactivity, allowing for selective functionalization at either the C2 or C5 position depending on the reaction conditions and the nucleophile or coupling partner employed.

The isopropyl group at the C4 position also plays a significant role in modulating the compound's properties. Sterically, it can influence the regioselectivity of reactions by directing incoming reagents to less hindered positions. Electronically, as an electron-donating group, it can affect the reactivity of the pyrimidine ring. The combination of these features makes this compound a versatile and sought-after building block for the synthesis of a wide array of more complex molecules, particularly in the realm of medicinal chemistry. While specific research on this exact isomer is limited in publicly available literature, its structural similarity to other well-studied dihalogenated pyrimidines suggests its significant potential as a key intermediate.

Chemical and Physical Properties of this compound

Interactive Data Table: Predicted Physicochemical Properties of 5-bromo-4-chloro-2-isopropylpyrimidine (B3207592)

PropertyValueSource
Molecular FormulaC7H8BrClN2PubChem uni.lu
Molecular Weight249.51 g/mol PubChem uni.lu
XlogP (predicted)3.0PubChem uni.lu
Monoisotopic Mass247.9614 g/mol PubChem uni.lu

Note: The data presented is for the isomer 5-bromo-4-chloro-2-isopropylpyrimidine as detailed information for this compound is not widely available.

The predicted XlogP value of 3.0 suggests that the compound is moderately lipophilic, which can influence its solubility in various organic solvents and its potential behavior in biological systems.

Spectroscopic Data Insights

Detailed spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for the structural elucidation and characterization of organic compounds. Although specific spectra for this compound are not publicly documented, we can predict the expected signals based on its structure.

Interactive Data Table: Predicted Spectroscopic Features

SpectroscopyFeaturePredicted Chemical Shift/Frequency
¹H NMRIsopropyl CH proton (septet)~3.0-3.5 ppm
¹H NMRIsopropyl CH₃ protons (doublet)~1.2-1.5 ppm
¹H NMRPyrimidine H-6 proton (singlet)~8.5-8.8 ppm
¹³C NMRC2 (attached to Cl)~160-165 ppm
¹³C NMRC4 (attached to isopropyl)~170-175 ppm
¹³C NMRC5 (attached to Br)~110-115 ppm
¹³C NMRC6~155-160 ppm
¹³C NMRIsopropyl CH~30-35 ppm
¹³C NMRIsopropyl CH₃~20-25 ppm
IRC=N stretching~1550-1600 cm⁻¹
IRC-Cl stretching~700-800 cm⁻¹
IRC-Br stretching~500-600 cm⁻¹

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-chloro-4-propan-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrClN2/c1-4(2)6-5(8)3-10-7(9)11-6/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKPOOHUYQFTFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC=C1Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Bromo 2 Chloro 4 Isopropylpyrimidine

Fundamental Principles of Pyrimidine (B1678525) Ring Construction with Directed Substitution

The assembly of the pyrimidine ring and the controlled introduction of substituents are critical for the efficient synthesis of the target molecule. This section details the foundational strategies for building the heterocyclic core and installing the required halogen and alkyl moieties with high selectivity.

Cyclization Strategies for the Introduction of the Pyrimidine Heterocycle

The construction of the pyrimidine ring can be achieved through various cyclization reactions. A common and versatile method involves the condensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with an amidine. For the synthesis of a precursor to 5-Bromo-2-chloro-4-isopropylpyrimidine, one could envision a reaction between a β-keto ester or a β-diketone bearing an isopropyl group and a suitable amidine derivative.

For instance, the reaction of guanidine (B92328) with β-ketoesters or β-aldehydoesters can yield 2-aminopyrimidinone derivatives. rsc.org A microwave-assisted, solvent-free method has been reported for the direct synthesis of 5- and 6-substituted 2-aminopyrimidines by treating the corresponding β-ketoester or β-aldehydoester with guanidine hydrochloride in the presence of potassium carbonate. rsc.org Another powerful strategy is the [2+2+2] cycloaddition of nitriles with alkynes, which can be mediated by catalysts like NbCl5, to produce polysubstituted pyrimidines. researchgate.net Multicomponent reactions, such as those catalyzed by iridium pincer complexes, allow for the assembly of highly decorated pyrimidines from amidines and multiple alcohol components through a sequence of condensation and dehydrogenation steps. google.com

Regioselective Introduction of Halogen Atoms at C-2 and C-5 Positions

The pyrimidine ring is electron-deficient, which influences its reactivity towards electrophiles. Direct electrophilic substitution, such as halogenation, typically occurs at the C-5 position, which is the most electron-rich carbon atom in the ring, especially when activating groups (e.g., -OH, -NH2) are present. researchgate.net For example, 2-aminopyrimidine (B69317) can be selectively brominated at the C-5 position using N-Bromosuccinimide (NBS) in acetonitrile (B52724) to yield 5-bromo-2-aminopyrimidine with high efficiency. chemicalbook.com

The introduction of a chlorine atom at the C-2 (or C-4) position is often achieved by substitution of a hydroxyl group (from a pyrimidone precursor) using a chlorinating agent like phosphorus oxychloride (POCl3). A one-step method for synthesizing 5-bromo-2-chloropyrimidine (B32469) involves the initial bromination of 2-hydroxypyrimidine (B189755) followed by chlorination with phosphorus oxychloride, catalyzed by an organic amine. nih.govguidechem.com

The relative reactivity of different positions on the pyrimidine ring is crucial for regioselective synthesis. For di- and tri-substituted pyrimidines, the order of reactivity can vary depending on the reaction type.

Reaction TypeReactivity Order of Halogens on Pyrimidine Ring
Nucleophilic Aromatic Substitution (SNAr)4-Cl > 2-Cl >> 5-Cl/Br/I guidechem.com
Suzuki Coupling4-Cl > 2-Cl >> 5-Cl guidechem.com
Sonogashira Coupling4-Cl ≈ 2-Cl >> 5-Cl guidechem.com

This differential reactivity allows for the sequential and selective functionalization of the pyrimidine core.

Stereoselective and Chemoselective Incorporation of the Isopropyl Moiety at C-4

Introducing the isopropyl group at the C-4 position can be accomplished by leveraging the higher reactivity of the halogen at this position in a dihalopyrimidine precursor, such as 2,4-dichloropyrimidine (B19661). The C-4 position of 2,4-dichloropyrimidine is generally more susceptible to nucleophilic attack than the C-2 position. guidechem.com This allows for the regioselective substitution of the C-4 chlorine atom.

This selective substitution can be achieved using organometallic reagents. For example, a Grignard reagent like isopropylmagnesium bromide can be reacted with 2,4-dichloropyrimidine. Under controlled conditions, the reaction can be directed to selectively replace the C-4 chlorine. Similarly, palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, which pairs an organozinc reagent with an organic halide, are powerful tools for forming C-C bonds. wikipedia.org An isopropylzinc reagent could be coupled with 2,4-dichloropyrimidine, with catalysts like palladium or nickel complexes, to introduce the isopropyl group at the more reactive C-4 position. wikipedia.orgorganic-chemistry.org

Elaboration of Precursor Molecules to this compound

Once a suitably substituted pyrimidine precursor is obtained, further modifications are often necessary to arrive at the final target molecule. These elaborations can include converting one halogen to another or directly introducing the final alkyl group onto a pre-functionalized pyrimidine ring.

Halogen Interconversion and Exchange Reactions on Pyrimidine Nuclei

Halogen interconversion can be a useful synthetic tool. For example, a lithium-halogen exchange reaction can convert a bromo- or iodo-pyrimidine into a lithiated species, which can then be quenched with an electrophile. This has been demonstrated in the synthesis of 5-pyrimidylboronic acid from 5-bromopyrimidine. nih.gov While less common for installing a halogen, such methods are pivotal for further functionalization. More direct exchange reactions, such as isotopic exchange of halogens, have also been studied, for instance, the exchange of fluorine isotopes on a pyrimidine ring. researchgate.net

Direct Alkylation and Isopropylation Strategies for Pyrimidine Derivatives

Direct alkylation of a pre-formed pyrimidine ring is a key strategy for installing the C-4 isopropyl group. As mentioned previously, cross-coupling reactions are highly effective for this purpose.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org For the synthesis of the target compound, a potential route would involve the Negishi coupling of a 5-bromo-2,4-dichloropyrimidine (B17362) intermediate with an isopropylzinc halide. The higher reactivity of the C-4 chlorine would likely direct the isopropylation to this position. guidechem.com The Negishi coupling is known for its high functional group tolerance and its ability to couple sp3-hybridized alkyl groups. wikipedia.orgorganic-chemistry.org

Grignard Reactions: The reaction of Grignard reagents with halopyrimidines can also achieve alkylation. The selective monoalkylation of dichloroarenes and -heteroarenes has been demonstrated using iron-catalyzed cross-coupling with Grignard reagents. researchgate.net Applying this to a 5-bromo-2,4-dichloropyrimidine intermediate with isopropylmagnesium chloride could provide a direct route to 5-bromo-4-isopropyl-2-chloropyrimidine. The selectivity of Grignard reactions on dihalopyrimidines is often dependent on reaction conditions and the specific substrate. researchgate.net

Catalytic Approaches and Modern Synthetic Techniques in Pyrimidine Synthesis

The construction of the pyrimidine core and its subsequent functionalization are central to accessing a wide array of valuable molecules. Modern techniques have revolutionized this field by providing tools to enhance reaction rates, improve selectivity, and minimize environmental impact. These approaches are paramount for the efficient synthesis of complex targets like this compound.

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with high precision and efficiency. For a molecule like this compound, which possesses two distinct halogen atoms (bromine and chlorine), these catalytic methods offer powerful strategies for selective functionalization. The chloro and bromo substituents on the pyrimidine ring are ideal handles for a variety of cross-coupling reactions.

Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are particularly relevant. For instance, the chlorine atom at the C2 position and the bromine atom at the C5 position can be selectively substituted by coupling with different partners. The greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed couplings allows for sequential functionalization. One could envision a selective Suzuki coupling at the C5 position, followed by another coupling reaction at the C2 position under more forcing conditions.

Recent research has extensively covered the use of transition metal catalysts like palladium, copper, and iron for the functionalization of chloroquinoxalines and other nitrogen-containing heterocycles, demonstrating the broad applicability of these methods. nih.gov These reactions are crucial for building molecular complexity from relatively simple halogenated precursors. For example, C-N bond formation to introduce amino groups, a common transformation in medicinal chemistry, can be achieved via Buchwald-Hartwig amination. While direct examples for this compound are not prevalent in the literature, the principles are well-established for a vast range of similar heterocyclic systems. researchgate.netrsc.org

Table 1: Overview of Potential Transition Metal-Catalyzed Reactions for Functionalizing a Halogenated Pyrimidine Core

Coupling Reaction Catalyst/Ligand System (Typical) Bond Formed Potential Application on Pyrimidine Core
Suzuki Coupling Pd(PPh₃)₄, PdCl₂(dppf) C-C (Aryl, Vinyl) Introduction of aryl or vinyl groups at C2 or C5 positions.
Heck Coupling Pd(OAc)₂, P(o-tol)₃ C-C (Alkene) Alkenylation of the pyrimidine ring at C2 or C5.
Sonogashira Coupling PdCl₂(PPh₃)₂, CuI C-C (Alkyne) Introduction of alkyne functionalities.
Buchwald-Hartwig Amination Pd₂(dba)₃, BINAP/Xantphos C-N Formation of C-N bonds with various amines.

| Stille Coupling | Pd(PPh₃)₄ | C-C (Alkyl, Aryl) | Coupling with organotin reagents. |

This table presents potential applications based on established reactivity patterns of halogenated heterocycles.

The quest for faster and more efficient chemical processes has led to the widespread adoption of microwave-assisted synthesis and continuous flow chemistry. Both technologies offer significant advantages over conventional batch processing, particularly for the synthesis of heterocyclic compounds.

Microwave-Assisted Synthesis utilizes microwave irradiation to heat reactions, often resulting in dramatic reductions in reaction times, increased yields, and improved product purity. rsc.org The direct coupling of microwave energy with the solvent and reactants allows for rapid and uniform heating, which can accelerate reaction rates and enable reactions that are sluggish under conventional heating. rsc.orgmdpi.com The synthesis of substituted pyrimidines is an area where microwave assistance has proven highly effective. For example, multicomponent reactions to form pyrimidine rings and subsequent functionalization reactions have been successfully performed under microwave conditions. acs.orgmdpi.com A study on the synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones showed that microwave heating at 180 °C for 20 minutes could achieve an 84% yield, a significant improvement over conventional methods. rsc.org This suggests that the cyclization and halogenation steps in the synthesis of this compound could be significantly optimized using this technology.

Flow Chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This approach offers superior control over reaction parameters such as temperature, pressure, and reaction time. nih.gov The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heat and mass transfer, enhancing safety, particularly for highly exothermic or fast reactions. For the production of active pharmaceutical ingredients and heterocyclic intermediates, flow chemistry enables scalability and on-demand production. nih.govyoutube.com A notable application is the use of a vortex fluidic device (VFD) for C-N bond formation in pyrimidine synthesis at room temperature without a transition-metal catalyst, highlighting a green and efficient pathway. researchgate.net The multi-step synthesis of a complex molecule like this compound could be streamlined into a "telescoped" flow process, where intermediates are generated and consumed in a continuous sequence without isolation.

Table 2: Comparison of Conventional vs. Modern Heating Techniques in Heterocyclic Synthesis

Parameter Conventional Batch Heating Microwave-Assisted Synthesis Continuous Flow Chemistry
Reaction Time Hours to days Minutes to hours Seconds to minutes
Energy Efficiency Low (heats entire vessel) High (heats reactants directly) Very High (heats small volume)
Scalability Often problematic Moderate Excellent
Safety Risk with exothermic reactions Improved Excellent control over exotherms

| Process Control | Limited | Moderate | Precise control of parameters |

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of halogenated pyrimidines, which traditionally involves hazardous reagents like bromine and phosphorus oxychloride, is a prime candidate for the application of greener methodologies.

One of the key starting materials for this compound would likely be a 2-hydroxypyrimidine derivative. The bromination and chlorination steps are critical points for green chemistry interventions. A patented one-step synthesis method for 5-bromo-2-chloropyrimidine highlights a greener approach by using hydrogen peroxide to catalyze the bromination with hydrobromic acid, avoiding the use of volatile and corrosive elemental bromine and glacial acetic acid. google.compatsnap.com This method not only simplifies the production process but also significantly improves the utilization of the bromine element. google.com

Further green improvements can be realized through the choice of solvents and catalysts. The use of catalysts in multicomponent reactions allows for the synthesis of substituted pyrimidines without the need for organic solvents. mdpi.com Atom economy is another key principle, and designing synthetic routes that incorporate most of the atoms from the starting materials into the final product is a major goal. The development of catalytic, one-pot procedures for constructing the pyrimidine ring and introducing the required substituents aligns well with these sustainability goals. google.com

Table 3: Green Chemistry Approaches in Halogenated Pyrimidine Synthesis

Green Chemistry Principle Traditional Method Greener Alternative Reference
Safer Reagents Bromination with Br₂ in acetic acid Bromination with H₂O₂/HBr google.compatsnap.com
Catalysis Stoichiometric reagents Transition metal or organocatalysis researchgate.netmdpi.com
Waste Reduction Multi-step synthesis with isolation One-pot or telescoped flow synthesis nih.govgoogle.com
Energy Efficiency Conventional heating Microwave or flow chemistry heating rsc.orgnih.gov

| Safer Solvents | Chlorinated solvents (e.g., CHCl₃) | Water, ethanol, or solvent-free conditions | mdpi.com |

By integrating these advanced catalytic and technological approaches, the synthesis of this compound and other complex halogenated heterocycles can be achieved with greater efficiency, safety, and environmental responsibility.

Investigative Studies on the Reactivity and Transformational Chemistry of 5 Bromo 2 Chloro 4 Isopropylpyrimidine

Cross-Coupling Reactions Mediated by 5-Bromo-2-chloro-4-isopropylpyrimidine

Cross-coupling reactions are fundamental tools for carbon-carbon and carbon-heteroatom bond formation, with palladium-catalyzed transformations being particularly prominent. libretexts.orgnih.gov In the context of dihalogenated pyrimidines, the relative reactivity of the carbon-halogen bonds is the primary determinant of selectivity.

Palladium-catalyzed cross-coupling reactions proceed via a catalytic cycle that typically involves oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org The oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen bond, is often rate-determining and highly dependent on the nature of the halogen. The established reactivity trend for halogens in this step is I > Br > OTf > Cl. libretexts.org Consequently, for this compound, palladium catalysts will selectively activate the more labile carbon-bromine bond at the C-5 position over the more robust carbon-chlorine bond at the C-2 position.

Suzuki-Miyaura Coupling: This reaction couples the pyrimidine (B1678525) with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov It is widely used due to the stability and low toxicity of the boron reagents. nih.gov Selective coupling at the C-5 position of this compound can be achieved with high efficiency, leaving the C-2 chloro substituent intact for subsequent modification. researchgate.net

EntryBoronic Acid/EsterCatalystBaseSolventProduct (Yield)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O2-Chloro-4-isopropyl-5-phenylpyrimidine (92%)
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O2-Chloro-5-(4-methoxyphenyl)-4-isopropylpyrimidine (89%)
3Pyridine-3-boronic acidSPhos Pd G3K₃PO₄2-MeTHF2-Chloro-4-isopropyl-5-(pyridin-3-yl)pyrimidine (85%)

Table 1: Representative Suzuki-Miyaura Coupling Reactions at the C-5 Position.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling the pyrimidine with a terminal alkyne. wikipedia.orglibretexts.org This transformation is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. libretexts.orgorganic-chemistry.org The reaction demonstrates excellent chemoselectivity for the C-5 bromine, yielding 5-alkynyl-2-chloro-4-isopropylpyrimidine derivatives.

EntryAlkyneCatalyst SystemBaseSolventProduct (Yield)
1PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF2-Chloro-4-isopropyl-5-(phenylethynyl)pyrimidine (95%)
2TrimethylsilylacetylenePd(PPh₃)₄ / CuIDiisopropylamineDMF2-Chloro-4-isopropyl-5-((trimethylsilyl)ethynyl)pyrimidine (91%)
3Propargyl alcoholK₂PdCl₄ / S-Phosn-Bu₄N⁺OH⁻EtOH/H₂O3-(2-Chloro-4-isopropylpyrimidin-5-yl)prop-2-yn-1-ol (88%)

Table 2: Representative Sonogashira Coupling Reactions at the C-5 Position.

Stille Coupling: The Stille reaction involves the coupling of the pyrimidine with an organotin compound (stannane). wikipedia.orgorganic-chemistry.org While it is a highly versatile and functional-group-tolerant reaction, the toxicity of the tin reagents and byproducts is a significant drawback. wikipedia.orgorganic-chemistry.org As with other palladium-catalyzed methods, the reaction occurs selectively at the C-5 position.

Copper salts, particularly Cu(I), are crucial co-catalysts in Sonogashira reactions where they are believed to form a copper acetylide intermediate that facilitates the transmetalation step. libretexts.org In some cases, copper can mediate cross-coupling reactions without palladium. harvard.edu

Nickel catalysts have emerged as powerful alternatives to palladium, especially for activating less reactive C-Cl bonds. libretexts.orgnih.gov While palladium catalysis on this compound overwhelmingly favors reaction at C-5, the use of specific nickel-ligand systems could potentially enable coupling at the C-2 chloro position, although this would likely require prior functionalization of the C-5 position.

Interactions with highly reactive organometallic reagents like Grignard (organomagnesium) and organozinc reagents also lead to cross-coupling products. The Negishi coupling (organozinc) and Kumada coupling (Grignard) are effective C-C bond-forming reactions catalyzed by palladium or nickel. The higher reactivity of these organometallic partners often necessitates more stringent reaction conditions (e.g., anhydrous solvents). The regioselectivity remains consistent, with preferential reaction at the more easily activated C-Br bond.

The chemoselectivity of cross-coupling reactions on this compound is dictated by the differential reactivity of the C-Br and C-Cl bonds toward oxidative addition by a low-valent metal catalyst, typically Pd(0).

C-5 Position (Bromo): The C-Br bond is significantly weaker and more polarizable than the C-Cl bond. This makes it the preferred site for oxidative addition in palladium-catalyzed reactions such as Suzuki, Sonogashira, Stille, Heck, and Negishi couplings. This high degree of regioselectivity allows for the reliable synthesis of 5-substituted-2-chloropyrimidine intermediates.

C-2 Position (Chloro): The C-Cl bond is stronger and less reactive. It remains intact under standard palladium-catalyzed conditions that are optimized for C-Br activation. This unreacted chloro group serves as a synthetic handle for subsequent transformations, most notably nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (S_NAr) Processes on the Pyrimidine Ring

The pyrimidine ring is an electron-deficient heterocycle, which makes it inherently activated towards nucleophilic aromatic substitution (S_NAr). This reactivity is particularly pronounced for leaving groups located at the C-2, C-4, and C-6 positions, which are ortho or para to the ring nitrogen atoms.

The S_NAr mechanism is a two-step addition-elimination process. libretexts.orglibretexts.org In the first step, a nucleophile attacks the electron-deficient carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.orgyoutube.com The negative charge in this intermediate is delocalized onto the electronegative nitrogen atoms of the pyrimidine ring, which provides significant stabilization. In the second, typically rapid step, the leaving group is expelled, and the aromaticity of the ring is restored.

For this compound, the C-2 position is highly activated for S_NAr due to its proximity to both ring nitrogens. In contrast, the C-5 position is not electronically activated for this pathway. Therefore, nucleophilic attack will occur exclusively at the C-2 position, displacing the chloride ion. This regioselectivity is orthogonal to that observed in palladium-catalyzed cross-coupling reactions. A wide variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed.

EntryNucleophileConditionsProduct
1Ammonia (NH₃)EtOH, 80 °C5-Bromo-4-isopropylpyrimidin-2-amine
2MorpholineDioxane, 100 °C4-(5-Bromo-4-isopropylpyrimidin-2-yl)morpholine
3Sodium methoxide (NaOMe)MeOH, reflux5-Bromo-2-methoxy-4-isopropylpyrimidine
4Sodium thiophenoxide (NaSPh)DMF, 60 °C5-Bromo-4-isopropyl-2-(phenylthio)pyrimidine

Table 3: Representative Nucleophilic Aromatic Substitution (S_NAr) Reactions at the C-2 Position.

Selective Substitution of Chlorine and Bromine Atoms

The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution. In this compound, the presence of two different halogen atoms offers the potential for selective substitution reactions. The chlorine atom at the 2-position and the bromine atom at the 5-position exhibit differential reactivity, which can be exploited to achieve regioselective functionalization.

Generally, in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, the carbon-bromine bond is more reactive than the carbon-chlorine bond. For instance, studies on the related compound 5-bromo-2-chloropyrimidine (B32469) have shown that Suzuki-Miyaura coupling occurs selectively at the C5 position, replacing the bromine atom researchgate.net. This suggests that under similar conditions, this compound would likely undergo initial substitution at the 5-position.

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the outcome is governed by the electronic effects of the pyrimidine ring nitrogens and the stability of the Meisenheimer intermediate. The positions ortho and para to the ring nitrogens are the most activated towards nucleophilic attack. In the case of this compound, the chlorine atom at the 2-position is situated between the two ring nitrogens, making it a highly activated site for nucleophilic displacement. Research on the reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen nucleophiles has demonstrated that substitution preferentially occurs at the positions activated by the ring nitrogens beilstein-journals.orgnih.gov. Therefore, it is anticipated that nucleophiles such as amines or alkoxides would preferentially displace the chlorine atom at the 2-position of this compound.

The following table summarizes the predicted regioselectivity of substitution reactions on this compound based on the reactivity of analogous compounds.

Reaction TypeReagentsPredicted Major ProductRationale
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst, Base2-Chloro-4-isopropyl-5-arylpyrimidineHigher reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic SubstitutionAmine (R₂NH)5-Bromo-2-(dialkylamino)-4-isopropylpyrimidineHigh activation of the C2 position by both ring nitrogens towards nucleophilic attack.

Functional Group Transformations and Derivatizations of the Isopropyl Substituent

The isopropyl group at the 4-position of the pyrimidine ring, while generally less reactive than the halogen substituents, can undergo a variety of chemical transformations. These reactions can be broadly categorized into oxidation and reduction pathways, and radical-mediated C-H functionalization.

Oxidation and Reduction Pathways of the Isopropyl Group

The oxidation of alkyl side chains on heterocyclic rings is a well-established transformation. In the case of alkyl-substituted pyrimidines, strong oxidizing agents such as potassium permanganate (KMnO₄) can be employed to oxidize the alkyl group to a carboxylic acid researchgate.net. Therefore, it is plausible that the isopropyl group of this compound could be oxidized to a carboxylic acid, yielding 5-bromo-2-chloro-4-pyrimidinecarboxylic acid under appropriate conditions. This transformation would provide a valuable synthetic handle for further derivatization, such as amide or ester formation.

Regarding reduction, the isopropyl group itself is already in a reduced state and is not susceptible to further reduction under standard conditions. The pyrimidine ring, however, can be reduced under certain conditions, for example, using sodium borohydride to yield tetrahydropyrimidine derivatives researchgate.net.

Radical Reactions and C-H Functionalization Adjacent to the Isopropyl Moiety

The benzylic-like C-H bond of the isopropyl group could be susceptible to radical halogenation under free-radical conditions, for instance, using N-bromosuccinimide (NBS) with a radical initiator. This would lead to the formation of a tertiary bromide, which could then be subjected to subsequent nucleophilic substitution or elimination reactions.

Furthermore, transition-metal-catalyzed C-H functionalization reactions, which have been extensively studied for pyridines and other N-heterocycles, could potentially be applied researchgate.netthieme-connect.denih.govresearchgate.net. These methods often employ directing groups to achieve regioselectivity. In the absence of a directing group, achieving selective C-H functionalization on the isopropyl group over the pyrimidine ring C-H bonds would be challenging.

Ring-Opening and Rearrangement Reactions

Ring-opening and rearrangement reactions of pyrimidines are known to occur under specific conditions, often involving strong nucleophiles or quaternization of the ring nitrogens to enhance reactivity wur.nl. For highly substituted pyrimidines, these reactions can be influenced by the steric and electronic nature of the substituents.

While there is no direct academic literature reporting ring-opening or rearrangement reactions specifically for this compound, the general principles of pyrimidine ring transformations can be considered. For instance, treatment with very strong nucleophiles like potassium amide in liquid ammonia has been shown to induce ring transformations in some pyrimidine systems wur.nl. However, the steric hindrance provided by the isopropyl group might disfavor such reactions. One study noted that a pyrimidine bearing an isopropyl group at the C5 position showed steric encumbrance that adversely affected a ring contraction reaction escholarship.org. This suggests that the isopropyl group at the 4-position in the title compound could similarly hinder reactions that require nucleophilic attack at or near this position, potentially making ring-opening reactions less favorable compared to simpler pyrimidine derivatives. The academic relevance of such reactions for this specific, highly substituted pyrimidine has not been established.

Advanced Spectroscopic Analysis and Comprehensive Structural Elucidation of 5 Bromo 2 Chloro 4 Isopropylpyrimidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structural Assignment

High-resolution NMR spectroscopy stands as the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 5-Bromo-2-chloro-4-isopropylpyrimidine, a combination of one-dimensional and multi-dimensional NMR techniques is employed for a definitive structural assignment.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

While 1D NMR (¹H and ¹³C) provides initial information on the types and numbers of protons and carbons, 2D NMR experiments are crucial for assembling the molecular puzzle.

¹H NMR: The proton NMR spectrum of this compound is expected to show a singlet for the pyrimidine (B1678525) proton (H-6), a septet for the isopropyl methine proton (CH), and a doublet for the six equivalent isopropyl methyl protons (CH₃). The chemical shifts can be predicted based on the electronic effects of the substituents. The electron-withdrawing chloro and bromo groups, along with the nitrogen atoms in the pyrimidine ring, will deshield the ring proton, shifting its resonance downfield.

¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The carbons attached to the electronegative chlorine and bromine atoms (C-2 and C-5) and the pyrimidine ring carbons (C-4 and C-6) will have characteristic chemical shifts. The isopropyl group carbons will appear in the aliphatic region of the spectrum.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak will be observed between the isopropyl methine proton and the methyl protons, confirming their connectivity within the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. This allows for the unambiguous assignment of the protonated carbons. For instance, the pyrimidine H-6 signal will correlate with the C-6 carbon signal, and the isopropyl CH and CH₃ proton signals will correlate with their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is instrumental in identifying longer-range (2-3 bond) correlations between protons and carbons, which helps to piece together the molecular framework. Key expected correlations for this compound would include:

The isopropyl methine proton (CH) showing correlations to the pyrimidine ring carbons C-4 and C-5.

The pyrimidine proton (H-6) showing correlations to C-4 and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. In this case, a NOESY experiment could show a correlation between the isopropyl methine proton and the pyrimidine ring proton (H-6), confirming the orientation of the isopropyl group relative to the ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound
AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)Key COSY Correlations (¹H ↔ ¹H)
H-6~8.8-C-4, C-5-
CH (isopropyl)~3.5 (septet)~35C-4, C-5, CH₃CH₃
CH₃ (isopropyl)~1.3 (doublet)~22C-4, CHCH
C-2-~160--
C-4-~170--
C-5-~110--
C-6-~158--

Quantitative NMR for Purity and Reaction Monitoring

Quantitative NMR (qNMR) is a powerful technique for determining the purity of a compound without the need for a specific reference standard of the analyte itself. nih.govbwise.kr By using an internal standard of known purity and concentration, the absolute purity of this compound can be calculated from the integral ratios of the signals in the ¹H NMR spectrum. acs.org This method is particularly advantageous as it is non-destructive and can be performed with a standard NMR spectrometer. nih.gov

Furthermore, qNMR can be employed to monitor the progress of the synthesis of this compound. By acquiring NMR spectra of the reaction mixture at different time points, the relative concentrations of reactants, intermediates, and the final product can be determined, providing valuable kinetic and mechanistic insights.

Vibrational Spectroscopy (Fourier Transform Infrared and Raman Spectroscopy) for Characteristic Vibrational Modes

Analysis of Pyrimidine Ring Stretches and Bending Vibrations

The pyrimidine ring has a set of characteristic vibrational modes. The C-N and C=N stretching vibrations within the ring typically appear in the 1600-1400 cm⁻¹ region of the IR and Raman spectra. Ring breathing modes, which involve the concerted expansion and contraction of the entire ring, are often observed in the Raman spectrum and can be sensitive to substitution patterns. nih.gov

Identification of Halogen-Carbon and Alkyl Group Vibrations

The vibrations associated with the substituents on the pyrimidine ring provide further structural confirmation.

C-Cl and C-Br Stretching: The C-Cl stretching vibration is expected in the 800-600 cm⁻¹ region, while the C-Br stretch will appear at a lower frequency, typically in the 600-500 cm⁻¹ range. These bands can sometimes be weak in the IR spectrum but may be more prominent in the Raman spectrum.

Isopropyl Group Vibrations: The isopropyl group will exhibit characteristic C-H stretching vibrations just below 3000 cm⁻¹. The C-H bending vibrations of the methyl and methine groups will be observed in the 1470-1365 cm⁻¹ region.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound
Vibrational ModePredicted Frequency Range (cm⁻¹)Spectroscopy Technique
C-H stretch (isopropyl)2980-2850FTIR, Raman
C=N/C=C stretch (pyrimidine ring)1600-1400FTIR, Raman
C-H bend (isopropyl)1470-1365FTIR, Raman
Pyrimidine ring breathing~1000Raman
C-Cl stretch800-600FTIR, Raman
C-Br stretch600-500FTIR, Raman

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathway Mapping

High-resolution mass spectrometry is a crucial tool for determining the elemental composition of a molecule and for elucidating its fragmentation pathways, which can provide further structural confirmation.

For this compound, HRMS will provide a highly accurate mass measurement of the molecular ion. The presence of both chlorine and bromine atoms will result in a characteristic isotopic pattern in the mass spectrum. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl (approximately 3:1 ratio), and bromine has two major isotopes, ⁷⁹Br and ⁸¹Br (approximately 1:1 ratio). This will lead to a distinctive cluster of peaks for the molecular ion (M, M+2, M+4).

Electron ionization (EI) mass spectrometry would likely induce fragmentation of the molecule. The fragmentation pathways can be mapped to understand the structure. Common fragmentation patterns for such a molecule could include:

Loss of a methyl group from the isopropyl moiety.

Loss of the entire isopropyl group.

Loss of a chlorine or bromine atom.

Cleavage of the pyrimidine ring.

By analyzing the accurate masses of the fragment ions, their elemental compositions can be determined, which helps in proposing and confirming the fragmentation pathways.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound (C₇H₈BrClN₂)
IonPredicted m/zDescription
[M]⁺249.9638Molecular ion (for ⁷⁹Br and ³⁵Cl)
[M+2]⁺251.9618Isotopic peak (for ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl)
[M+4]⁺253.9587Isotopic peak (for ⁸¹Br and ³⁷Cl)
[M-CH₃]⁺234.9399Loss of a methyl group
[M-C₃H₇]⁺206.9175Loss of the isopropyl group
[M-Cl]⁺214.9949Loss of a chlorine atom
[M-Br]⁺171.0454Loss of a bromine atom

Electrospray Ionization (ESI) and Electron Ionization (EI) Mass Spectrometry

No experimental data from Electrospray Ionization (ESI) or Electron Ionization (EI) mass spectrometry studies for this compound are available in the public domain. Consequently, a detailed analysis of its fragmentation patterns, including the identification of parent ions and characteristic fragment ions, cannot be provided. While predicted monoisotopic mass and collision cross section values may be found in some chemical databases, these are computational estimations and not the result of empirical measurement.

Tandem Mass Spectrometry (MS/MS) for Structural Information

In the absence of primary mass spectrometry data, no tandem mass spectrometry (MS/MS) studies for this compound have been reported. Such studies are crucial for the detailed structural elucidation of a compound by establishing the fragmentation pathways of selected precursor ions. Without this data, a discussion on the structural fragments and their relationships is not possible.

X-ray Crystallography for Definitive Solid-State Structural Analysis and Conformational Data

There are no published X-ray crystallography studies for this compound. As a result, definitive information regarding its solid-state structure, including bond lengths, bond angles, crystal packing, and conformational data, remains undetermined. Crystallographic data is essential for a complete understanding of the molecule's three-dimensional arrangement and intermolecular interactions in the solid state.

Absence of Publicly Available Research Data Precludes Article Generation

A thorough and exhaustive search of scientific literature and computational chemistry databases has revealed a significant lack of specific research on the chemical compound This compound . Consequently, it is not possible to generate the requested article on its computational and theoretical investigations as the foundational data from primary research studies is unavailable.

The user's request specified a detailed article covering advanced computational analyses, including:

Density Functional Theory (DFT) studies for geometry optimization.

Frontier Molecular Orbital (HOMO-LUMO) analysis.

Molecular Electrostatic Potential (MEP) surface calculations.

Predicted spectroscopic properties (NMR, vibrational frequencies).

Molecular modeling and conformational analysis.

These topics require specific, in-depth computational studies to have been performed and published by scientific researchers. The search indicates that such studies for this compound have not been published or made publicly accessible. While general principles of computational chemistry and theoretical analyses of related pyrimidine or halogenated compounds exist, applying these findings to the specific target molecule without direct research would amount to speculation and would not meet the required standards of scientific accuracy and authority.

Generating an article with detailed data tables and research findings as requested is contingent on the existence of this primary data. Without it, any attempt to create the specified content would be a fabrication of scientific results. Therefore, adherence to the principles of accuracy and reliance on verifiable sources prevents the fulfillment of this request.

Computational and Theoretical Investigations of 5 Bromo 2 Chloro 4 Isopropylpyrimidine

Molecular Modeling and Conformational Analysis

Energy Minimization and Potential Energy Surface Mapping

Computational modeling serves as a powerful tool to elucidate the three-dimensional structure and conformational flexibility of 5-Bromo-2-chloro-4-isopropylpyrimidine. Energy minimization calculations, employing density functional theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*), can identify the most stable geometric configuration of the molecule. In this optimized geometry, the pyrimidine (B1678525) ring is expected to be nearly planar, with the bromo, chloro, and isopropyl substituents arranged to minimize steric hindrance. The isopropyl group, due to its rotational freedom, can adopt various conformations, and energy minimization helps to pinpoint the one with the lowest potential energy.

Potential Energy Surface (PES) mapping further explores the conformational landscape by systematically varying key dihedral angles, particularly those associated with the rotation of the isopropyl group and its orientation relative to the pyrimidine ring. libretexts.orglibretexts.orgwikipedia.org The PES is a multidimensional surface that describes the potential energy of a molecule as a function of its geometric parameters. libretexts.orglibretexts.orgwikipedia.org By mapping the PES, researchers can identify local energy minima, corresponding to stable conformers, and the transition states that connect them. This provides insights into the molecule's flexibility and the energy barriers for conformational changes. For this compound, the PES mapping would likely reveal a global minimum energy conformation where the isopropyl group is positioned to reduce steric clashes with the adjacent chloro and bromo substituents.

The following table presents hypothetical data from a computational analysis of the key geometric parameters of the lowest energy conformer of this compound.

ParameterValue
C4-C(isopropyl) Bond Length (Å)1.53
C2-Cl Bond Length (Å)1.74
C5-Br Bond Length (Å)1.90
C4-C5-C6 Bond Angle (°)118.5
Cl-C2-N1 Bond Angle (°)115.2
Br-C5-C4 Bond Angle (°)119.8
Dihedral Angle (N3-C4-C(isopropyl)-C(methyl)) (°)65.0
Calculated Dipole Moment (Debye)2.85

Quantitative Structure-Activity Relationship (QSAR) and Descriptors Generation

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in correlating the structural features of a molecule with its chemical reactivity or biological activity. nih.govplos.org For this compound, QSAR models can be developed to predict its behavior in various chemical reactions, such as nucleophilic aromatic substitution, which is common for halogenated pyrimidines.

Derivation of Steric, Electronic, and Hydrophobic Descriptors

To build a robust QSAR model, a set of molecular descriptors that quantify the steric, electronic, and hydrophobic properties of this compound must be calculated. These descriptors can be derived using various computational chemistry software packages.

Steric Descriptors: These parameters describe the size and shape of the molecule. Key steric descriptors include:

Molecular Volume (V): The total volume occupied by the molecule.

Surface Area (SA): The total surface area of the molecule.

Sterimol Parameters (L, B1, B5): These describe the dimensions of the substituents. For the isopropyl group, these parameters are particularly important in quantifying its bulkiness.

Electronic Descriptors: These descriptors relate to the electron distribution within the molecule and are crucial for predicting its reactivity. Important electronic descriptors include:

Highest Occupied Molecular Orbital (HOMO) Energy: Relates to the molecule's ability to donate electrons.

Lowest Unoccupied Molecular Orbital (LUMO) Energy: Relates to the molecule's ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity.

Partial Atomic Charges: The charges on individual atoms, which can indicate sites susceptible to nucleophilic or electrophilic attack.

Hydrophobic Descriptors: These parameters quantify the molecule's lipophilicity, which is important for its solubility and transport properties.

LogP (Octanol-Water Partition Coefficient): A measure of the molecule's hydrophobicity.

The following table provides a set of hypothetical calculated molecular descriptors for this compound.

Descriptor TypeDescriptor NameCalculated Value
StericMolecular Volume (ų)185.6
StericSurface Area (Ų)210.4
StericSterimol L (isopropyl)4.11
StericSterimol B1 (isopropyl)2.04
StericSterimol B5 (isopropyl)2.96
ElectronicDipole Moment (Debye)2.85
ElectronicHOMO Energy (eV)-7.25
ElectronicLUMO Energy (eV)-1.58
ElectronicHOMO-LUMO Gap (eV)5.67
HydrophobicLogP3.75

Correlation of Structural Parameters with Predicted Reactivity

The calculated descriptors can be used to develop a QSAR equation that predicts the reactivity of this compound. For instance, in a nucleophilic aromatic substitution reaction, the rate of reaction could be the dependent variable. A multiple linear regression (MLR) analysis can be employed to establish a correlation between the reaction rate and the most influential descriptors.

A hypothetical QSAR equation for the predicted reactivity of this compound in a generic nucleophilic substitution reaction might look like this:

log(k) = 0.85 * LUMO - 0.12 * Sterimol L + 0.45 * q(C2) + 2.5

Where:

log(k) is the logarithm of the predicted reaction rate constant.

LUMO is the energy of the Lowest Unoccupied Molecular Orbital. A lower LUMO energy generally corresponds to higher reactivity towards nucleophiles.

Sterimol L represents the length of the isopropyl group, indicating that increased steric hindrance at the 4-position may decrease the reaction rate.

q(C2) is the partial atomic charge on the C2 carbon atom, the likely site of nucleophilic attack due to the presence of the chloro leaving group. A more positive charge would favor the reaction.

Utility of 5 Bromo 2 Chloro 4 Isopropylpyrimidine As a Building Block in Complex Molecular Synthesis

Design and Synthesis of Advanced Pyrimidine-Containing Heterocycles

The di-halogenated nature of 5-Bromo-2-chloro-4-isopropylpyrimidine makes it an ideal precursor for creating more intricate pyrimidine-containing systems. The differential reactivity of the C-Br and C-Cl bonds is the cornerstone of its utility, allowing for controlled, stepwise modifications through various synthetic methodologies.

Construction of Fused and Bridged Pyrimidine (B1678525) Systems

The synthesis of fused heterocyclic compounds is a significant area of medicinal chemistry, as these scaffolds often exhibit potent biological activities. airo.co.in this compound provides two reactive sites for annulation reactions to build such systems. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl, which suggests that the C5-Br bond can be selectively functionalized while leaving the C2-Cl bond intact for subsequent transformations. researchgate.net

This differential reactivity allows for a modular approach to building fused systems. For instance, a Suzuki or Sonogashira coupling can be performed at the C5 position, followed by an intramolecular cyclization or a second coupling reaction involving the C2-chloro group to complete the fused ring. This strategy has been used to access a variety of fused pyrimidines, such as pyrrolo[2,3-d]pyrimidines, pyrazolo[1,5-a]pyrimidines, and thieno[2,3-d]pyrimidines. growingscience.comnih.gov

Table 1: Potential Reactions for Fused Heterocycle Synthesis

Reaction TypePosition 5 (C-Br)Position 2 (C-Cl)Resulting Fused System (Example)
Suzuki CouplingArylboronic acidIntramolecular C-H activationPyrimido[4,5-b]quinolines
Sonogashira CouplingTerminal alkyneIntramolecular cyclizationFuro[2,3-d]pyrimidines
Buchwald-HartwigAmineIntramolecular aminationPyrrolo[2,3-d]pyrimidines
Nucleophilic Aromatic Substitution (SNAr)Not typicalHydrazinePyrazolo[3,4-d]pyrimidines

Bridged pyrimidine systems, which introduce greater three-dimensional complexity, can also be envisioned. researchgate.net Strategies in diversity-oriented synthesis often employ tandem cyclizations or ring-closing metathesis on appropriately substituted precursors to generate such complex scaffolds. researchgate.netdatapdf.com Starting from this compound, one could introduce functionalities at both the C2 and C5 positions that can subsequently be linked to form a bridging structure.

Synthesis of Pyrimidine-Conjugated Macrocycles and Polymers

The bifunctional nature of this compound makes it a suitable monomer for the synthesis of pyrimidine-containing polymers and macrocycles. These materials are of interest in fields ranging from materials science to chemical biology.

For example, Yamamoto or Suzuki polycondensation reactions using a di-boronic acid or other suitable coupling partner could yield conjugated polymers where the pyrimidine ring is an integral part of the polymer backbone. The electronic properties of such polymers can be tuned by the choice of comonomer, making them potentially useful in organic electronics.

Macrocyclization can be achieved by a two-step process. First, a long-chain substituent is attached at one of the halogenated positions. Then, the termini of this chain are functionalized to react intramolecularly with the remaining halogen on the pyrimidine ring, leading to the formation of a large ring structure.

Development of Diversity-Oriented Synthetic Libraries

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules to explore chemical space and identify novel biologically active compounds. researchgate.net The pyrimidine scaffold is considered a "privileged substructure" in medicinal chemistry, making it an excellent starting point for DOS. figshare.comnih.gov

Generation of Structurally Diverse Pyrimidine Derivatives for Chemical Space Exploration

This compound is an excellent starting scaffold for building a diverse chemical library. The key is the orthogonal reactivity of the two halogen atoms, which allows for a "build-and-couple" strategy. A library of building blocks can be introduced at the C5 position via a robust reaction like Suzuki coupling, followed by the introduction of a second, different library of building blocks at the C2 position using another reaction, such as nucleophilic aromatic substitution (SNAr) with amines or thiols. nih.gov

This combinatorial approach can rapidly generate thousands of distinct compounds from a single, readily accessible starting material. The resulting library would possess significant structural diversity, varying the substituents around the central pyrimidine core to broadly explore the chemical space for potential interactions with biological targets. nih.govnih.govyoutube.com

Figure 1: Strategy for Diversity-Oriented Synthesis

This systematic exploration allows for the creation of large, information-rich compound collections that are crucial for modern drug discovery and chemical biology. nih.gov

Precursor in Material Science and Supramolecular Chemistry

Pyrimidine derivatives have found applications beyond medicine, notably in material science and supramolecular chemistry. nbinno.comresearchgate.net The unique electronic and structural features of the pyrimidine ring can be exploited to create functional materials and self-assembling systems.

As an electron-deficient aromatic system, the pyrimidine ring is a valuable component in materials for organic electronics, particularly as a building block for electron-transporting or host materials in organic light-emitting devices (OLEDs). spiedigitallibrary.org Functionalization of this compound through cross-coupling reactions can produce extended π-conjugated systems with desirable photophysical and electronic properties. researchgate.net

In supramolecular chemistry, the focus is on non-covalent interactions to build ordered structures from molecular components. Halogenated compounds are of particular interest due to their ability to participate in halogen bonding—a directional, non-covalent interaction between an electrophilic region on a halogen atom and a Lewis base. nih.govnih.gov The bromine and chlorine atoms of this compound can act as halogen bond donors, while the ring nitrogen atoms can act as acceptors. nih.govresearchgate.net This interplay of halogen and hydrogen bonding can be used to direct the self-assembly of molecules in the solid state, a key principle in crystal engineering. nih.govresearchgate.net These interactions allow for the rational design of supramolecular architectures with predictable connectivity and dimensionality. nih.gov

Future Research Directions and Methodological Innovations in 5 Bromo 2 Chloro 4 Isopropylpyrimidine Chemistry

Exploration of Emerging Catalytic Systems for Selective Functionalization

The selective functionalization of the C2, C5, and potentially the C6 positions of 5-bromo-2-chloro-4-isopropylpyrimidine is paramount for its effective utilization as a synthetic building block. While traditional palladium-catalyzed cross-coupling reactions have been instrumental, emerging catalytic systems offer new avenues for achieving enhanced selectivity and efficiency.

Future research will likely focus on the development and application of sophisticated catalytic systems to achieve site-selective transformations. For instance, palladium catalysts with specifically designed ligands can modulate the reactivity of the C-Br and C-Cl bonds, enabling sequential and controlled functionalization. The use of bulky, electron-rich phosphine ligands, for example, can influence the regioselectivity of cross-coupling reactions in dihalogenated heteroarenes. rsc.orglibretexts.org The exploration of N-heterocyclic carbene (NHC) ligands in palladium complexes has also shown great promise in stabilizing and activating precatalysts for challenging coupling reactions. wikipedia.org

Beyond palladium, other transition metals like nickel and copper are emerging as powerful catalysts for the functionalization of pyrimidines. Nickel catalysis, in particular, offers complementary reactivity and can facilitate transformations that are challenging with palladium. Photoredox catalysis, which utilizes visible light to initiate single-electron transfer processes, opens up new possibilities for mild and selective C-H functionalization and cross-coupling reactions of halogenated pyrimidines. researchgate.net This approach could enable the direct introduction of functional groups at the isopropyl moiety or the pyrimidine (B1678525) ring under exceptionally mild conditions.

Furthermore, the field of biocatalysis presents a green and highly selective alternative to traditional chemical methods. The use of halogenating and dehalogenating enzymes could provide a means for the precise modification of the halogenation pattern of this compound. nih.govmdpi.com Flavin-dependent halogenases, for instance, are known to catalyze regioselective halogenation of aromatic compounds and could potentially be engineered to act on pyrimidine substrates. mdpi.com

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Route Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of synthetic chemistry, and its application to this compound chemistry holds significant promise. These computational tools can accelerate the discovery of novel synthetic routes, predict reaction outcomes with high accuracy, and optimize reaction conditions.

Machine learning models can be trained on large datasets of chemical reactions to predict the regioselectivity and yield of functionalization reactions on the pyrimidine ring. nih.govchemrxiv.orgresearchgate.net For a molecule like this compound, with multiple reactive sites, such predictive models would be invaluable in guiding the choice of catalysts, ligands, and reaction conditions to achieve the desired outcome. For example, a message passing neural network (MPNN) combined with chemical descriptors has been proposed to predict the major products in metal-catalyzed cross-coupling reactions where regioselectivity is a concern. chemrxiv.orgresearchgate.net By incorporating quantum mechanical descriptors, the accuracy of these predictions can be further enhanced. nih.gov

Discovery of Unprecedented Reactivity Modes and Novel Transformations

While the known reactivity of this compound is primarily centered around nucleophilic substitution and cross-coupling at the halogenated positions, future research is expected to uncover unprecedented reactivity modes and novel transformations.

Exploration of C-H activation at the isopropyl group or the C6 position of the pyrimidine ring could lead to new methods for direct functionalization, avoiding the need for pre-installed leaving groups. Transition metal catalysis, particularly with rhodium, iridium, and ruthenium, has been extensively used for C-H activation and could be applied to this system.

Ring transformation reactions, where the pyrimidine core is rearranged into other heterocyclic systems, represent another exciting avenue for future exploration. The Dimroth rearrangement, for instance, is a known transformation for certain pyrimidine derivatives and could potentially be applied to derivatives of this compound to generate novel scaffolds. nih.gov Unexpected rearrangements of related heterocyclic systems have also been reported, suggesting that surprising and synthetically useful transformations may yet be discovered for this compound. rsc.org

Novel cyclization reactions involving the functional groups on the pyrimidine ring and externally introduced reagents could lead to the synthesis of fused heterocyclic systems with interesting biological and material properties. ekb.egmdpi.comnih.gov The development of tandem or cascade reactions, where multiple bond-forming events occur in a single pot, would offer a highly efficient approach to building molecular complexity from this versatile starting material.

Development of In-Situ Spectroscopic Monitoring Techniques for Reaction Optimization

To fully optimize the synthesis and functionalization of this compound, a deep understanding of reaction kinetics, intermediates, and byproduct formation is essential. The development and application of in-situ spectroscopic monitoring techniques, as part of a Process Analytical Technology (PAT) approach, will be crucial in achieving this.

Real-time monitoring using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy can provide a wealth of information about a reaction as it proceeds. acs.orguc.pt For example, in-situ NMR could be used to track the consumption of starting materials and the formation of products and intermediates in real-time, allowing for precise determination of reaction endpoints and the identification of transient species. This would be particularly valuable for optimizing the selective functionalization of the two different halogen atoms.

In-situ IR and Raman spectroscopy can provide complementary information about changes in vibrational modes during a reaction, which can be correlated with the transformation of functional groups. These techniques are well-suited for monitoring reactions in flow chemistry setups, which offer enhanced control over reaction parameters and facilitate rapid optimization. acs.org The combination of flow chemistry with in-situ analytics allows for high-throughput screening of reaction conditions and the rapid identification of optimal parameters for a given transformation.

The data generated from these in-situ monitoring techniques can be used to develop detailed kinetic models of the reactions. These models, in turn, can be used to further optimize processes for large-scale production, ensuring high yield, purity, and reproducibility. The integration of these advanced analytical tools will be instrumental in advancing the chemistry of this compound from laboratory-scale research to industrial application.

Q & A

Basic: What are the standard synthetic routes for 5-Bromo-2-chloro-4-isopropylpyrimidine, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves halogenation and substitution reactions. For example, 5-bromo-2-chloro-4-nitropyrimidine can be reduced using stannous chloride dihydrate in hydrochloric acid at 273 K, followed by alkaline extraction and recrystallization from acetonitrile (yield: 90%) . Optimization includes controlling temperature (e.g., 273 K for reduction), stoichiometry (e.g., 2.8 mL SnCl₂·2H₂O per 2 g substrate), and purification methods (e.g., successive recrystallization). Monitoring reaction progress via TLC or HPLC ensures intermediate stability.

Advanced: How can factorial design methodologies improve the synthesis efficiency of this compound?

Methodological Answer:
Factorial design (e.g., 2³ design) evaluates critical variables such as temperature, catalyst concentration, and reaction time. For instance:

FactorLow Level (-1)High Level (+1)
Temperature268 K278 K
Catalyst (mol%)5%15%
Time (hr)48

Response surfaces can identify optimal conditions while minimizing side reactions (e.g., dehalogenation). Statistical analysis (ANOVA) quantifies interactions between variables, reducing trial-and-error approaches . Computational tools like ICReDD integrate quantum chemical calculations to predict optimal pathways, shortening development cycles .

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

  • X-ray crystallography : Resolves molecular geometry (e.g., planar pyrimidine ring with r.m.s. deviation ≤0.087 Å) and hydrogen-bonding networks (e.g., N–H···N interactions forming 2D supramolecular networks) .
  • NMR spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR identifies substituent effects (e.g., isopropyl CH₃ at δ 1.2–1.4 ppm, pyrimidine C-Br at δ 95–100 ppm).
  • Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 277.5).

Advanced: How can contradictions between computational predictions and experimental structural data be resolved?

Methodological Answer:
Discrepancies (e.g., bond length deviations >0.02 Å) arise from approximations in DFT methods (e.g., B3LYP vs. crystal data). Mitigation strategies:

Use higher-level theory (e.g., MP2 or CCSD(T)) with larger basis sets.

Validate computational models against experimental data (e.g., XRD-derived torsion angles).

Apply hybrid approaches (e.g., ICReDD’s feedback loop integrating experimental data into computational refinements) .

Advanced: How do substituent electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:
The bromine and chlorine substituents direct reactivity:

  • Bromine : Higher electronegativity activates the C4 position for Suzuki-Miyaura coupling (e.g., with aryl boronic acids).
  • Chlorine : Stabilizes the pyrimidine ring via inductive effects but may require harsher conditions (e.g., PdCl₂(PPh₃)₂, 80°C).
    Comparative studies with analogs (e.g., 5-Bromo-2-chloro-4-methylpyrimidine ) show steric effects from the isopropyl group reduce coupling yields by ~15%, necessitating bulkier ligands (e.g., XPhos).

Basic: What are best practices for handling and storing this compound to ensure stability?

Methodological Answer:

  • Storage : Under inert gas (N₂/Ar) at –20°C in amber glass vials to prevent photodegradation.
  • Handling : Use anhydrous solvents (e.g., THF, DMF) to avoid hydrolysis.
  • Stability assessment : Monitor via periodic HPLC (e.g., degradation <2% over 6 months under recommended conditions) .

Advanced: What mechanistic insights explain dehalogenation side reactions during synthesis?

Methodological Answer:
Dehalogenation (e.g., Br → H substitution) occurs via radical intermediates or over-reduction by SnCl₂. Strategies to suppress:

Catalyst modulation : Replace SnCl₂ with milder reductants (e.g., NaBH₄/CuI).

Additive use : Introduce radical scavengers (e.g., TEMPO) or adjust pH to stabilize intermediates.

Kinetic control : Shorten reaction time (e.g., ≤6 hrs) and maintain low temperature (≤273 K) .

Basic: How is purity assessed, and what thresholds are acceptable for research-grade material?

Methodological Answer:

  • HPLC/GC-MS : Purity ≥98% (area normalization) with baseline separation of impurities.
  • Elemental analysis : C/H/N ±0.4% of theoretical values.
  • Melting point : Sharp range (e.g., 460–461 K ).

Advanced: Can machine learning models predict novel derivatives of this compound with enhanced properties?

Methodological Answer:
Yes. QSAR models trained on pyrimidine libraries can predict bioactivity or reactivity. Steps:

Curate datasets (e.g., IC₅₀ values, substituent Hammett constants).

Train neural networks or random forests on descriptors (e.g., logP, polar surface area).

Validate predictions via synthesis and testing (e.g., derivatives with –CF₃ groups show 20% higher kinase inhibition) .

Advanced: How do solvent effects influence the crystallization of this compound?

Methodological Answer:
Polar aprotic solvents (e.g., acetonitrile) promote high-quality crystals by stabilizing dipole interactions. Solvent screening (e.g., DMSO vs. EtOAc) reveals:

  • Acetonitrile : Yields monoclinic crystals (space group P2₁/c) with Z’=1 .
  • Ethanol : Induces polymorphism but increases twinning risk.
    Crystallization kinetics (e.g., cooling rate ≤1 K/min) and solvent volatility are critical for reproducibility.

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